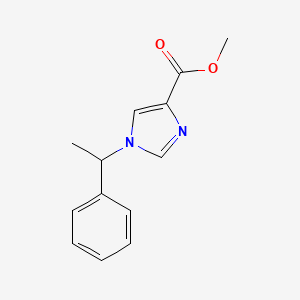

Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-8-12(14-9-15)13(16)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIWUQTVWLQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(N=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1H-Imidazole-4-Carboxylic Acid Precursors

The Chinese patent CN105693619A details a catalytic route to 1H-imidazole-4-carboxylic acid using an inorganic salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate). Key steps include:

-

Formation of 2-sulfydryl-4-imidazole-ethyl formate via condensation of acetyl glycine ethyl ester with Ethyl formate and Sodium ethylate in methyl acetate.

-

Oxidative desulfurization in toluene with the composite catalyst at 60–75°C, yielding 1H-imidazole-4-ethyl formate.

-

Saponification with potassium hydroxide (1–2% w/w) at 25–30°C, followed by acidification to isolate the 4-carboxylic acid.

Adaptation for Methyl Ester Formation:

-

Replace ethyl formate with methyl formate in step 1.

-

Use methanol instead of ethanol in esterification steps.

Introducing the 1-(1-Phenylethyl) Substituent

US4038286A describes N-(1-phenylethyl)-aminoacetonitrile as a precursor for 5-carboxylate isomers. For 4-carboxylates, a modified approach could involve:

-

N-Acylation of N-(1-phenylethyl)-aminoacetonitrile with formic acid or acetic anhydride.

-

C-Formylation using methyl formate and sodium methoxide in aprotic solvents (e.g., toluene).

-

Cyclization with hydrogen thiocyanate under acidic aqueous conditions to form the imidazole ring.

Critical Parameters:

-

Temperature: Reflux conditions (70–100°C) for cyclization.

-

Acid Catalyst: Hydrochloric or sulfuric acid (0.5–1.5 equiv).

Esterification of 4-Carboxylic Acid Intermediates

Acid-Catalyzed Esterification

The reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfinyl chloride (as per US3991072A) provides a viable pathway:

Procedure:

-

Reflux carboxylic acid with excess sulfinyl chloride (5:1 molar ratio) for 2 hours.

-

Quench with methanol, evaporate solvent, and purify via recrystallization (2-propanol/2,2'-oxybispropane).

Yield Optimization:

-

Catalyst Loading: 5% composite inorganic salts improve reaction efficiency.

-

Solvent: Toluene enhances desulfurization in precursor steps.

Racemization and Resolution of Chiral Centers

The 1-(1-phenylethyl) group introduces a chiral center, necessitating enantioselective synthesis or resolution. US3991072A demonstrates resolution via diastereomeric salt formation with (-)-α-methylbenzenemethanamine:

-

Racemic Mixture Treatment: Heat the racemic carboxylate with aqueous NaOH (50%) at 80°C.

-

Acid Precipitation: Adjust pH to 1.5–2.0 with H2SO4 to isolate enantiopure acid.

-

Re-esterification with methanol under Dean-Stark conditions.

Optical Purity:

Comparative Analysis of Synthetic Routes

Trade-offs:

-

Cyclization Route: Higher stereocontrol but lower yields due to competing 5-carboxylate formation.

-

Catalytic Method: Efficient but requires precise control over catalyst composition (BaSO4:Fe(NO3)3:FeSO4 = 20:1:4).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Imidazole-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate is primarily studied for its potential as a selective inhibitor of 11β-hydroxylase , an enzyme crucial for cortisol synthesis. This inhibition is particularly relevant in conditions such as Cushing's syndrome, where excessive cortisol production occurs.

- In Vitro Studies : Research has demonstrated that this compound effectively competes with the substrate for binding to 11β-hydroxylase, resulting in decreased cortisol synthesis in adrenal tissue slices .

- In Vivo Studies : Animal models show that administration of the compound leads to significant reductions in plasma cortisol levels, supporting its therapeutic potential for adrenal hyperfunction disorders .

The compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- Potential Cancer Applications : Given its mechanism of action involving enzyme inhibition, research is ongoing to assess its efficacy against tumors overexpressing 11β-hydroxylase, particularly in adrenocortical carcinomas .

Case Studies

Several clinical studies have evaluated the applications of Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate:

- Adrenal Incidentalomas : Imaging studies indicated that radiolabeled versions of this compound could help differentiate between benign and malignant adrenal lesions based on their binding affinity to overexpressed 11β-hydroxylase .

- Cushing's Syndrome Treatment : Clinical trials involving related compounds have shown rapid decreases in cortisol levels in patients undergoing treatment, highlighting the relevance of imidazole derivatives in managing hypercortisolism .

Synthesis and Stability

The synthesis of Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, ammonia, and formaldehyde.

- Introduction of the Carboxylate Group : Accomplished by reacting the imidazole derivative with a carboxylic acid derivative.

- Attachment of Substituent Groups : Alkylation reactions introduce the phenylethyl and methylethyl groups under basic conditions.

Recent studies have also focused on the stability of methyl esters against enzymatic reactions, which is crucial for understanding their behavior in biological systems .

Mechanism of Action

The mechanism of action of Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form complexes, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position and Chirality: The 1-phenylethyl group in the target compound introduces a chiral center, critical for enantioselective interactions in biological systems. This contrasts with non-chiral analogues like 1-benzyl or 1-aryl derivatives .

- Electron-Withdrawing Groups : Bromine (in 4-bromophenyl derivatives) enhances reactivity for cross-coupling reactions, whereas fluorine (in 4-fluorophenyl analogues) fine-tunes electronic effects without heavy-atom interference .

- Biological Relevance : Ester derivatives (e.g., methyl carboxylates) generally exhibit improved membrane permeability compared to carboxylic acids, as seen in the comparison between the target compound and 1-phenyl-1H-imidazole-4-carboxylic acid .

Pharmacological Profiles :

Crystallographic and Computational Insights

- X-ray studies on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveal planar imidazole rings and hydrogen-bonding networks stabilizing the crystal lattice. Similar analyses could predict the conformational stability of the target compound .

Biological Activity

Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate (MPEIC) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of MPEIC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MPEIC is characterized by the imidazole ring, which is known for its role in various biological systems. The synthesis of MPEIC typically involves the reaction of 1-(1-phenylethyl)-1H-imidazole-4-carboxylic acid with methylating agents. The structure can be represented as follows:

This compound has been synthesized through various methods, including the use of high-performance liquid chromatography (HPLC) for purification, which ensures high yields and purity levels .

Biological Activity Overview

MPEIC exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that MPEIC analogs demonstrate significant antiviral effects against Hepatitis C virus (HCV) genotype 1b. In vitro assays revealed half-maximal effective concentrations (EC50) in the low micromolar range, indicating potent antiviral properties .

- Anti-inflammatory Effects : Research indicates that MPEIC has anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound's IC50 values against COX-2 were reported to be lower than those of standard anti-inflammatory drugs such as indomethacin .

- Cytotoxicity : The cytotoxic effects of MPEIC have been evaluated in various cell lines, showing selective toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) suggests a favorable therapeutic window for potential cancer treatment applications .

The biological activity of MPEIC can be attributed to several mechanisms:

- Inhibition of Viral Replication : MPEIC and its derivatives interfere with the viral replication cycle by targeting specific viral proteins essential for HCV replication. This mechanism has been elucidated through luciferase reporter assays in Huh-5-2 stable cell lines .

- COX Enzyme Inhibition : The anti-inflammatory effects are primarily due to the inhibition of COX enzymes, which play a crucial role in the inflammatory process. MPEIC's interaction with these enzymes alters the production of prostaglandins, leading to reduced inflammation .

Case Study 1: Antiviral Efficacy Against HCV

In a study involving HCV genotype 1b, MPEIC was tested alongside other antiviral agents. The results demonstrated that compounds derived from MPEIC exhibited EC50 values significantly lower than those of reference drugs, showcasing their potential as effective antiviral agents .

Case Study 2: Inhibition of COX Enzymes

A comprehensive analysis was conducted to evaluate the COX inhibitory activity of MPEIC. The IC50 values against COX-2 were found to be competitive with established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that MPEIC could serve as a lead compound for developing new anti-inflammatory therapies .

Data Summary

Q & A

Basic: What are the established synthetic methodologies for Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves Pd-catalyzed cross-coupling or multi-component condensation reactions . For example:

- Pd-mediated late-stage diversification (e.g., coupling with aryl halides) allows regioselective functionalization of the imidazole core .

- Flash chromatography (hexane/ethyl acetate gradients) is critical for purification, with yields optimized by controlling reaction time (e.g., 12–24 hours at 80–100°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) .

- Solvent selection (DMF or THF) and base (e.g., K₂CO₃) influence reaction efficiency, as polar aprotic solvents enhance nucleophilic substitution .

Basic: Which spectroscopic techniques are most effective for characterizing Methyl 1-(1-phenylethyl)-1H-imidazole-4-carboxylate?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include the ester carbonyl (δ ~165 ppm in ¹³C NMR) and imidazole proton splitting patterns (e.g., singlet for H-2 at δ ~7.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.1342 for C₁₄H₁₆N₂O₂) with <2 ppm error .

- IR Spectroscopy : Confirms ester C=O stretching (1720–1740 cm⁻¹) and imidazole C-N vibrations (1550–1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental X-ray diffraction data and computational predictions?

Methodological Answer:

- SHELX refinement : Use SHELXL-2018 to model disorder (e.g., phenylethyl rotamers) and apply restraints for thermal parameters .

- Hydrogen bonding analysis : Apply graph set theory (e.g., Etter’s rules) to validate intermolecular interactions (e.g., C-H···O contacts) against DFT-optimized geometries .

- Twinned data : Employ HKLF 5 format in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: What strategies enable late-stage functionalization of this compound for structure-activity studies?

Methodological Answer:

- C–H activation : Use Pd(0)/ligand systems (e.g., XPhos) to introduce substituents (e.g., CF₃, aryl) at the imidazole C-2 position .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties to the ester group for biological targeting .

- Protecting group strategies : Temporarily mask the ester with tert-butyl groups to enable selective sulfonation or halogenation .

Advanced: How does stereochemistry at the 1-phenylethyl substituent influence crystallographic packing?

Methodological Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) to study packing differences .

- Hirshfeld surface analysis : Quantify π-π stacking (phenylethyl vs. imidazole) and C-H···O interactions using CrystalExplorer .

- Thermal ellipsoids : Compare anisotropic displacement parameters (ADPs) in SHELXL to identify steric strain in R vs. S configurations .

Advanced: What computational approaches predict the compound’s biological interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., xanthine oxidase), with force fields (AMBER) validating pose stability .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (RMSD <2 Å) and hydration effects .

- QSAR modeling : Derive Hammett σ values for substituents to correlate electronic effects (e.g., –CF₃) with inhibitory activity .

Basic: How is purity validated during synthesis, and what analytical methods detect impurities?

Methodological Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities (e.g., Etomidate EP Impurity C) at 254 nm .

- LC-MS/MS : Quantify residual palladium (<10 ppm) via ICP-MS after EDTA-assisted chelation .

- TLC monitoring : Optimize reaction progress using silica plates (visualized under UV 254 nm) with Rf ~0.4 in 3:1 EtOAc/hexane .

Advanced: What crystallographic challenges arise for this compound, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.